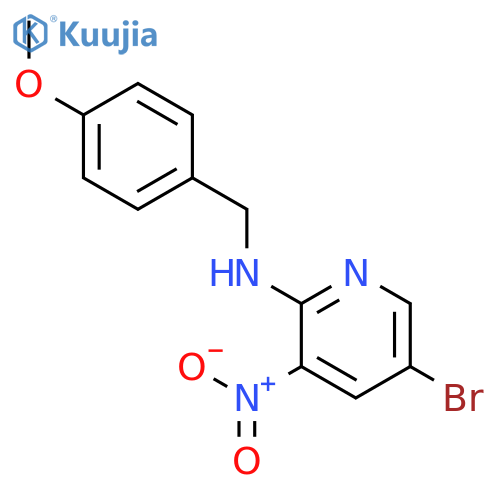

Cas no 1033202-35-5 (5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine)

1033202-35-5 structure

商品名:5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine

CAS番号:1033202-35-5

MF:C13H12BrN3O3

メガワット:338.156682014465

MDL:MFCD10699706

CID:856931

PubChem ID:46738794

5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine

- RARECHEM AL BW 0056

- TIMTEC-BB SBB004018

- P-CHLOROPHENETHYLAMINE

- 2-(P-CHLOROPHENYL)ETHYLAMINE

- 2-(4-CHLOROPHENYL)ETHANAMINE

- 2-(4-CHLOROPHENYL)ETHYLAMINE

- 1-AMINO-2-(4-CHLOROPHENYL)ETHANE

- 1-(2-AMINOETHYL)-4-CHLOROBENZENE

- 5-bromo-N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine

- CS-0211629

- AKOS010478372

- DTXSID80674445

- 1033202-35-5

- MFCD10699706

- BS-23361

-

- MDL: MFCD10699706

- インチ: InChI=1S/C13H12BrN3O3/c1-20-11-4-2-9(3-5-11)7-15-13-12(17(18)19)6-10(14)8-16-13/h2-6,8H,7H2,1H3,(H,15,16)

- InChIKey: FQFRHGLSEXNIPN-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 337.00600

- どういたいしつりょう: 337.00620g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 319

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

じっけんとくせい

- 密度みつど: 1.573±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 444.5±45.0 °C at 760 mmHg

- フラッシュポイント: 222.7±28.7 °C

- ようかいど: ほとんど溶けない(0.044 g/l)(25ºC)、

- PSA: 79.97000

- LogP: 3.96920

- じょうきあつ: 0.0±1.1 mmHg at 25°C

5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B541950-100mg |

5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine |

1033202-35-5 | 100mg |

$ 80.00 | 2022-06-07 | ||

| TRC | B541950-50mg |

5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine |

1033202-35-5 | 50mg |

$ 65.00 | 2022-06-07 | ||

| Fluorochem | 213513-5g |

5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine |

1033202-35-5 | 95% | 5g |

£225.00 | 2022-03-01 | |

| Fluorochem | 213513-25g |

5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine |

1033202-35-5 | 95% | 25g |

£600.00 | 2022-03-01 | |

| abcr | AB274243-1g |

5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine, 98%; . |

1033202-35-5 | 98% | 1g |

€144.00 | 2024-04-21 | |

| A2B Chem LLC | AB69009-1g |

5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine |

1033202-35-5 | 98% | 1g |

$75.00 | 2024-04-20 | |

| A2B Chem LLC | AB69009-25g |

5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine |

1033202-35-5 | 98% | 25g |

$532.00 | 2024-04-20 | |

| 1PlusChem | 1P003N0X-5g |

5-BroMo-N-(4-Methoxybenzyl)-3-nitropyridin-2-aMine |

1033202-35-5 | 98% | 5g |

$217.00 | 2025-02-20 | |

| Alichem | A029193476-10g |

5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine |

1033202-35-5 | 95% | 10g |

$400.00 | 2023-09-04 | |

| Matrix Scientific | 091406-10g |

5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine, 95+% |

1033202-35-5 | 95+% | 10g |

$553.00 | 2023-09-08 |

5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine 関連文献

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

1033202-35-5 (5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine) 関連製品

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1033202-35-5)5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine

清らかである:99%

はかる:25g

価格 ($):428.0